molecular formula C5H10F3N B13305374 2-(Aminomethyl)-1,1,1-trifluorobutane

2-(Aminomethyl)-1,1,1-trifluorobutane

Cat. No.: B13305374
M. Wt: 141.13 g/mol
InChI Key: DEOOXUPGJFOQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1,1,1-trifluorobutane (CAS 2228826-79-5) is a fluorinated aliphatic amine building block with the molecular formula C5H10F3N and a molecular weight of 141.13 g/mol . This compound is of significant interest in medicinal and organic chemistry due to its incorporation of a trifluoromethyl (CF3) group, a moiety renowned for its ability to profoundly alter the physicochemical properties of molecules . The strategic inclusion of fluorine and CF3 groups into lead compounds is a established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, thereby positively influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drug candidates . As a trifluoromethylated aliphatic amine, this compound serves as a valuable synthon for constructing complex, three-dimensional architectures that are increasingly important in modern drug discovery . It can be utilized in various light-driven synthetic methodologies, such as photocatalytic alkene difunctionalization, to efficiently introduce privileged trifluoroalkyl motifs into larger molecules . Researchers employ this chemical in the design and development of novel pharmaceutical agents, where it can be used to mimic nonpolar amino acid side chains or to create metabolically stable analogs of bioactive molecules . The presence of both an aminomethyl group and a robust CF3 group on an aliphatic chain provides a versatile handle for further chemical modification and diversification, making it a critical intermediate for exploring new chemical space in the search for bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

2-(trifluoromethyl)butan-1-amine

InChI

InChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3

InChI Key

DEOOXUPGJFOQEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(F)(F)F

Origin of Product

United States

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as Key Building Blocks in Multistep Organic Synthesis

In the realm of multistep organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex target molecules. 2-(Aminomethyl)-1,1,1-trifluorobutane serves as an exemplary building block due to its bifunctional nature. The primary amine group provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation, which is a cornerstone of both medicinal and agrochemical synthesis.

The trifluoromethyl group, on the other hand, imparts unique properties to the final molecule. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The synthesis of various bioactive compounds relies on the strategic incorporation of such fluorinated motifs. While specific, publicly available examples detailing the extensive use of this compound in a wide array of multistep syntheses are not abundant, its structural similarity to intermediates used in the synthesis of complex molecules suggests its significant potential. The principles of retrosynthetic analysis would identify this compound as a logical precursor for targets containing the 1,1,1-trifluorobutane-2-yl)methanamine moiety.

Integration into Complex Molecular Architectures

The integration of this compound into larger, more complex molecular architectures is primarily achieved through the reactivity of its aminomethyl group. This functional group allows for the covalent linking of the trifluorobutane scaffold to other molecular fragments.

A prime example of this integration is seen in the synthesis of various amide derivatives. Through standard amide coupling reactions, this compound can be readily reacted with a diverse range of carboxylic acids, acyl chlorides, or other activated acyl species. This reaction forms a stable amide linkage, effectively incorporating the trifluorobutane unit into a new, larger molecule. This strategy is fundamental in combinatorial chemistry and library synthesis, where a common amine core is reacted with numerous building blocks to generate a library of related compounds for biological screening.

Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

The trifluoromethyl group is a well-established pharmacophore in modern drug discovery. Its incorporation into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. The use of building blocks like this compound provides a direct and efficient route to introduce this critical moiety into potential therapeutic agents.

While specific examples of marketed drugs containing the this compound fragment are not readily identifiable from the available literature, the general strategy of using fluorinated amines in the construction of pharmacologically active scaffolds is widespread. The synthesis of novel bioactive compounds often involves the exploration of chemical space around a known pharmacophore. In this context, this compound represents a valuable, albeit under-documented, building block for the generation of new chemical entities with potential therapeutic applications. Its chiral nature also opens avenues for asymmetric synthesis, allowing for the stereoselective preparation of drug candidates, which is a critical aspect of modern pharmaceutical development.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), revealing the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy for 2-(Aminomethyl)-1,1,1-trifluorobutane offers distinct signals for each unique proton environment in the molecule. The electron-withdrawing trifluoromethyl (-CF₃) group and the aminomethyl (-CH₂NH₂) group significantly influence the chemical shifts of adjacent protons.

The predicted ¹H NMR spectrum would exhibit several key signals. The protons of the aminomethyl group (H-1') are expected to appear as a doublet due to coupling with the adjacent methine proton (H-2). The methine proton (H-2) is anticipated to be a complex multiplet, as it is coupled to the protons of the aminomethyl group and the methylene (B1212753) group of the ethyl substituent (H-3). The methylene protons (H-3) would likely appear as a multiplet, coupling with both the methine proton (H-2) and the terminal methyl protons (H-4). The methyl protons (H-4) are expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene protons. The two protons on the primary amine are expected to show a broad singlet, though their chemical shift can be highly variable and dependent on solvent and concentration.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂1.5 - 3.0Broad Singlet-
H-4 (-CH₃)~0.95Triplet~7.4
H-3 (-CH₂-)~1.60MultipletJ ≈ 7.4, 6.8
H-2 (>CH-)~2.20Multiplet-
H-1' (-CH₂NH₂)~2.80Multiplet-

Disclaimer: Data is predicted and may not reflect experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon environments. The carbon of the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly downfield. The methine carbon (C-2) and the aminomethyl carbon (C-1') will also be deshielded, while the ethyl group carbons (C-3 and C-4) will appear more upfield.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)
C-4 (-CH₃)~11Singlet
C-3 (-CH₂-)~25Singlet
C-2 (>CH-)~45Quartet
C-1' (-CH₂NH₂)~50Singlet
C-1 (-CF₃)~128Quartet

Disclaimer: Data is predicted and may not reflect experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. numberanalytics.comnumberanalytics.comweebly.comwikipedia.orgomicsonline.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the signals for H-2 and H-1', H-2 and H-3, and H-3 and H-4, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for C-4 would show a correlation to the signal for the H-4 protons.

The choice of solvent can significantly impact the NMR spectrum, particularly for molecules containing exchangeable protons, such as the amine protons in this compound. Protic solvents like D₂O or CD₃OD can lead to the exchange of the amine protons with deuterium, causing the -NH₂ signal to broaden or disappear. The chemical shift of the amine protons is also highly dependent on the solvent's ability to form hydrogen bonds, as well as the concentration and temperature of the sample. In aprotic solvents like CDCl₃ or DMSO-d₆, the amine proton signals are more likely to be observed as distinct peaks.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. In this case, cleavage of the C2-C1' bond would be a likely fragmentation pathway. The loss of the ethyl group is another probable fragmentation.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment Ion
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
112[M - CH₂CH₃]⁺
72[M - CF₃]⁺
30[CH₂NH₂]⁺

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine and the C-F bonds of the trifluoromethyl group.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The most intense and characteristic bands in the spectrum are expected to be the C-F stretching vibrations of the -CF₃ group, which typically appear in the region of 1100-1300 cm⁻¹.

Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine
2850 - 2960C-H StretchAlkyl
~1600N-H BendPrimary Amine
1100 - 1300C-F StretchTrifluoromethyl

Disclaimer: Data is predicted and may not reflect experimental values.

Raman Spectroscopy for Vibrational Analysis of Crystalline Forms

Raman spectroscopy is a powerful, non-destructive analytical technique used to investigate the vibrational modes of molecules. wikipedia.org In the context of pharmaceutical and materials science, it is an invaluable tool for the characterization and differentiation of crystalline forms, known as polymorphs. Polymorphism refers to the ability of a solid material to exist in multiple crystalline structures, which can lead to significant differences in physical properties such as solubility, stability, and bioavailability. Raman spectroscopy can effectively serve as a fingerprinting technique to identify and distinguish between these different solid-state forms. s-a-s.org

The utility of Raman spectroscopy in polymorph analysis stems from its sensitivity to the molecular and crystal structure. The Raman spectrum of a molecular crystal is comprised of two main regions of interest: the low-frequency (or lattice) region and the fingerprint region.

Low-Frequency (Lattice) Vibrational Analysis

The low-frequency region of the Raman spectrum, typically below 200 cm⁻¹, provides information about the external vibrational modes of the crystal lattice, often referred to as phonons. These vibrations involve the collective motion of entire molecules within the crystal structure, such as translational and rotational oscillations. Because these intermolecular vibrations are directly governed by the specific arrangement and packing of molecules in the crystal, this spectral region is exceptionally sensitive to polymorphic changes. Different crystalline forms of "this compound" would exhibit unique crystal packing and intermolecular interactions, resulting in distinct patterns of lattice vibrations. Therefore, the low-frequency Raman spectrum provides a direct fingerprint of the crystalline form.

Fingerprint Region Analysis

The higher frequency portion of the spectrum, often called the fingerprint region (approximately 400-1600 cm⁻¹), corresponds to the internal vibrational modes of the molecule. wikipedia.org These intramolecular vibrations arise from the stretching and bending of specific chemical bonds within the "this compound" molecule, such as C-C, C-N, C-F, and C-H bonds. While these vibrations are primarily determined by the molecule's covalent structure, they are also subtly influenced by the crystal environment. Changes in molecular conformation or intermolecular interactions (like hydrogen bonding involving the amine group) between different polymorphs can cause small but measurable shifts in the peak positions and changes in the relative intensities of these bands. High-resolution Raman spectrometers are essential to resolve these slight differences and distinguish between polymorphs.

Expected Vibrational Modes for this compound

While specific experimental data for this compound is not available, the expected Raman active vibrational modes can be predicted based on its functional groups. The primary amine (NH₂), trifluoromethyl (CF₃), and alkyl backbone moieties will all contribute to the characteristic Raman spectrum.

Table 1: Representative Raman Peak Assignments for this compound Functional Groups

This table is a representation of typical frequency ranges for the indicated functional groups and not based on experimental data for this specific compound.

Frequency Range (cm⁻¹) Vibrational Assignment Functional Group
3280-3380 N-H Symmetric & Asymmetric Stretching Primary Amine (NH₂)
2850-3000 C-H Stretching Alkyl (CH, CH₂, CH₃)
1580-1650 N-H Scissoring (Bending) Primary Amine (NH₂)
1200-1350 C-F Symmetric & Asymmetric Stretching Trifluoromethyl (CF₃)
1030-1180 C-N Stretching Aminomethyl
700-800 C-F₃ Symmetric Stretching / Deformation Trifluoromethyl (CF₃)

Hypothetical Polymorph Differentiation

To illustrate how Raman spectroscopy could differentiate between two hypothetical crystalline forms (Form A and Form B) of this compound, the following table presents potential differences in their Raman spectra. The key distinctions would likely appear as shifts in the low-frequency lattice modes and more subtle shifts in the fingerprint region.

Table 2: Hypothetical Raman Peak Positions for Two Crystalline Forms of this compound

This table is a hypothetical example for illustrative purposes to demonstrate how Raman spectroscopy can distinguish between polymorphs.

Spectral Region Vibrational Type Form A Peak Position (cm⁻¹) Form B Peak Position (cm⁻¹)
Low-Frequency Lattice Vibration 1 45 52
Low-Frequency Lattice Vibration 2 88 95
Low-Frequency Lattice Vibration 3 120 115
Fingerprint C-F₃ Deformation 745 749
Fingerprint C-N Stretch 1080 1085
Fingerprint C-F Stretch 1275 1272

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. A DFT study on 2-(Aminomethyl)-1,1,1-trifluorobutane would provide precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT calculations can generate electrostatic potential maps, which would highlight electron-rich and electron-poor regions, offering insights into its intermolecular interactions and potential sites for chemical reactions. Such studies, however, have not been published.

Quantum Chemical Calculations for Electronic Properties (e.g., HOMO/LUMO Analysis, Electrophilicity/Nucleophilicity Indices)

The electronic properties of a molecule are key to its chemical behavior. Quantum chemical calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller gap typically suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity/nucleophilicity indices, can be calculated. This analysis would quantify the compound's tendency to act as an electron donor or acceptor. For this compound, this data would be crucial for designing synthetic pathways and predicting its interactions with biological targets. At present, no such quantum chemical data has been reported for this compound.

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Computational methods are frequently used to model the pathways of chemical reactions. Such studies can determine the transition state structures, activation energies, and reaction enthalpies for synthetic routes leading to or involving this compound. This allows for a deep understanding of whether a reaction is governed by thermodynamic (favoring the most stable product) or kinetic (favoring the fastest-formed product) control. This information is vital for optimizing reaction conditions to improve yield and purity. The literature lacks any such thermodynamic or kinetic modeling for the synthesis or reactions of this specific fluorinated amine.

Modeling of Chiral Induction and Stereoselectivity in Fluorinated Amine Synthesis

The carbon atom to which the aminomethyl and ethyl groups are attached in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of asymmetric syntheses. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, chemists can rationalize the observed stereoselectivity and design more efficient synthetic strategies to produce a single desired enantiomer. There are currently no published computational models detailing the chiral induction or stereoselectivity specifically for the synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(aminomethyl)-1,1,1-trifluorobutane, and what are their respective advantages in laboratory settings?

  • Answer : Two primary methods are notable:

  • Xanthate-transfer approach : Enables trifluoromethyl group introduction via radical intermediates. This method, developed by Gagosz and Zard, offers functional group tolerance and mild reaction conditions (e.g., AIBN initiator in acetonitrile at 80°C) .
  • Reductive amination : Uses 1,1,1-trifluoro-2-butanone with ammonium acetate and sodium cyanoborohydride at pH 6-7. While straightforward, stereochemical outcomes may require chiral catalysts (e.g., Ru-BINAP) or resolution methods for enantiopure products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer : Key techniques include:

  • ¹⁹F NMR : Confirms trifluoromethyl group integrity (singlet at δ -60 to -70 ppm).
  • ¹H NMR : Identifies aminomethyl protons (multiplet at δ 2.8-3.2 ppm).
  • IR spectroscopy : Detects NH₂ stretching (3350-3300 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹).
  • HRMS/X-ray crystallography : HRMS validates molecular ions, while X-ray resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address challenges in achieving enantioselective synthesis of this compound?

  • Answer : Enantioselectivity is achieved via:

  • Asymmetric hydrogenation : Chiral Ru-BINAP catalysts under H₂ pressure (50–100 psi, 50°C) yield >90% ee.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica Lipase B) hydrolyze ester intermediates with 85–95% ee.
  • Noyori-type catalysts : TsDPEN-Ru enhances stereocontrol in ketone reductions .

Q. What mechanistic insights explain the enhanced stability of this compound under basic conditions?

  • Answer : The trifluoromethyl group’s electron-withdrawing effect raises the E2 elimination barrier by 15–20 kcal/mol (DFT calculations). Kinetic studies (¹⁹F NMR) show 95% structural retention after 24 hours in 1M NaOH, contrasting with non-fluorinated analogs degrading within 2 hours .

Q. How does the trifluoromethyl group influence hydrogen-bonding in supramolecular assemblies?

  • Answer : The trifluoromethyl group creates hydrophobic domains, while NH···F interactions (2.8–3.0 Å) drive layered crystallographic structures. Compared to CH₃ analogs, thermal stability increases (decomposition at 220°C vs. 180°C) with reduced polar solvent solubility .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported reaction yields for trifluoromethyl group introduction?

  • Answer : Yield variations (40–85%) stem from radical initiator concentrations (1–5 mol% AIBN) and solvent polarity. Optimized conditions (2 mol% AIBN in degassed acetonitrile, 80°C, 12 hours) achieve 78% yield. Lower yields in THF/toluene highlight solvent polarity’s role in radical stabilization .

Methodological Considerations

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry validates enantiopurity.
  • Computational Modeling : DFT/MD simulations predict reactivity and intermolecular interactions, guiding experimental design.
  • Safety Protocols : Handle fluorinated compounds in fume hoods due to potential HF release during decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.